molecular formula C19H26N2O2S2 B3316218 N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide CAS No. 953261-10-4

N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B3316218
CAS No.: 953261-10-4
M. Wt: 378.6 g/mol
InChI Key: JGKSDKNAWPVCTA-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide is a synthetic compound featuring a benzylpiperidine core linked to a 5-ethylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-2-18-8-9-19(24-18)25(22,23)20-14-16-10-12-21(13-11-16)15-17-6-4-3-5-7-17/h3-9,16,20H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKSDKNAWPVCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route involves the reaction of 4-benzylpiperidine with an appropriate thiophene sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group are crucial for binding to these targets, while the thiophene sulfonamide moiety may modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Analysis :

  • Synthesis Efficiency : Yields for benzylpiperidine derivatives vary widely. Compound 5 () achieves 95% yield due to straightforward amide coupling, whereas reductive aminations (e.g., Compounds 15, 51) yield ≤35%, likely due to steric hindrance or competing side reactions .
  • Functional Groups : Sulfonamide (target) vs. carboxamide (Compound 51) vs. acrylamide (Compound 5). Sulfonamides typically enhance metabolic stability but may reduce BBB penetration compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 51 Compound 5 Compound 14
logP (Predicted) ~3.5 (highly lipophilic) ~3.2 ~2.8 ~3.7
BBB Permeability Likely moderate High Low Moderate
Solubility Low in water Moderate High Low

Analysis :

  • The target compound’s ethylthiophene-sulfonamide group balances lipophilicity (logP ~3.5) and polarity, favoring moderate BBB penetration. Compound 51’s thiophene-carboxamide and piperidinyloxy-phenyl groups enhance BBB permeability despite similar logP .
  • Compound 5’s acrylamide and phenolic -OH groups improve solubility but limit BBB penetration .
Receptor Binding and Enzyme Inhibition
  • Serotonin 5-HT6 Receptor Ligands : Compounds 12–18 () show affinity for 5-HT6 receptors, implicated in cognitive disorders. The target’s sulfonamide group may enhance binding via hydrogen bonding .
  • The target’s ethylthiophene may modulate selectivity .
Antioxidant Activity

Compounds 12–14 () demonstrate radical-scavenging activity (e.g., DPPH assay: IC₅₀ 20–50 µM). The sulfonamide group’s electron-withdrawing effects likely enhance antioxidant capacity, a property shared with the target compound .

Microbial Interactions

identifies 3-(1-benzylpiperidin-4-yl)-triazolopyridine as correlating with Akkermansia spp., implying gut microbiota interactions. While the target compound’s sulfonamide differs structurally, similar benzylpiperidine derivatives may influence metabolic pathways or toxicity profiles .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide is an organic compound that has attracted attention in various scientific domains due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of several functional groups:

  • Piperidine Ring : Conjugated with a benzyl group.
  • Thiophene Sulfonamide Moiety : Imparts distinct chemical properties.

This unique combination suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine and benzyl groups enhance binding affinity, while the thiophene sulfonamide may modulate the compound's overall activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter uptake.
  • Receptor Modulation : It could influence receptor activity, particularly in the central nervous system.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antiviral Activity

A study on thiophene derivatives demonstrated that compounds similar to this compound showed efficacy against viral pseudotypes, indicating potential antiviral properties through inhibition of viral entry mechanisms .

Anticancer Potential

Another research effort focused on the synthesis and evaluation of related compounds for their cytotoxic effects against various cancer cell lines. The results indicated significant antiproliferative effects, particularly against HeLa cells, suggesting that modifications in the thiophene structure can enhance anticancer activity .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntiviralEBOV-GP Pseudotyped VirusInhibition of viral entry
CytotoxicityHeLa CellsIC50 = 0.37 µM
A549 CellsSignificant growth inhibition

Case Studies

  • Antiviral Efficacy Study :
    • Researchers assessed the antiviral activity of thiophene derivatives against Ebola virus pseudotypes. The study highlighted the importance of the piperidine moiety in maintaining antiviral activity, with derivatives demonstrating effective inhibition at low concentrations .
  • Cytotoxicity Evaluation :
    • A series of compounds structurally related to this compound were evaluated for their cytotoxic effects on multiple cancer cell lines. The findings revealed that certain derivatives exhibited significantly lower IC50 values compared to established drugs like sorafenib, indicating enhanced potency against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 2
N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide

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